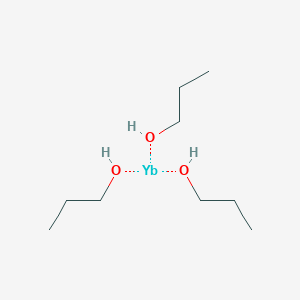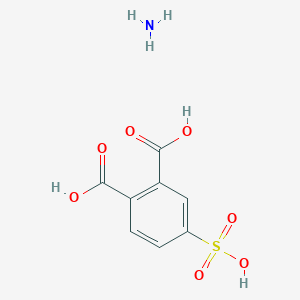
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen
Preparation Methods
The synthesis of 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone typically involves the deuteration of the corresponding non-deuterated compound. The process includes:
Deuteration of Phenyl Ring: The phenyl ring is deuterated using deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Bromination: The deuterated phenyl ring is then brominated using bromine or bromine-containing reagents.
Formation of Ethanone: The final step involves the formation of the ethanone group, which can be achieved through various organic synthesis techniques.
Chemical Reactions Analysis
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone involves its interaction with molecular targets through its functional groups. The deuterium atoms can influence the compound’s reactivity and stability, leading to different pathways and interactions compared to non-deuterated analogs. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone can be compared with other deuterated compounds:
1-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,2,2-trifluoroethanone: Similar in structure but contains fluorine atoms instead of deuterium, leading to different chemical properties and applications.
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide: Another deuterated compound with different functional groups, used in different research contexts.
These comparisons highlight the unique properties of this compound, particularly its deuterium content, which can significantly influence its chemical behavior and applications.
Properties
Molecular Formula |
C8H7BrO |
|---|---|
Molecular Weight |
206.09 g/mol |
IUPAC Name |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
WYECURVXVYPVAT-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])Br)[2H] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)







